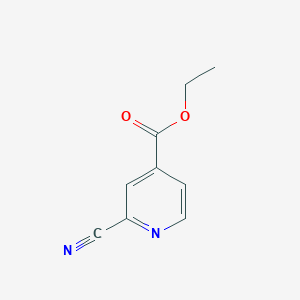

Ethyl 2-cyanoisonicotinate

Description

Properties

IUPAC Name |

ethyl 2-cyanopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIKYLAZZZSYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60540098 | |

| Record name | Ethyl 2-cyanopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58481-14-4 | |

| Record name | Ethyl 2-cyano-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58481-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyanopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-cyanoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and detailed characterization of ethyl 2-cyanoisonicotinate, a valuable intermediate in the preparation of various pharmaceutical compounds.[1] The following sections detail the experimental protocol for its synthesis and a thorough analysis of its spectroscopic and physical properties.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 4-(ethoxycarbonyl)pyridine-1-oxide with zinc cyanide.[1]

Experimental Protocol:

A reaction mixture is prepared by combining 4-(ethoxycarbonyl)pyridine-1-oxide (3.64 g, 21.82 mmol), dimethylformamide dimethyl acetal (3.01 mL, 32.73 mmol), and zinc cyanide (3.84 g, 32.73 mmol) in toluene (40 mL).[1] The mixture is then heated to reflux for 2 hours under an argon atmosphere.[1]

Following the reaction, the mixture is cooled to room temperature. Water (30 mL) is added, and the mixture is stirred for an additional 15 minutes.[1] The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.[1] The solvent is then removed under reduced pressure, yielding a brown solid.[1]

Purification of the crude product is achieved by silica gel column chromatography, using a mixture of ethyl acetate and petroleum ether (2:1, v/v) as the eluent.[1] This process affords the final product as a yellow oil, which solidifies into an orange solid upon cooling in an ice bath.[1]

Yield and Physical Properties:

The described synthesis protocol typically results in a high yield of the desired product.

| Parameter | Value | Reference |

| Yield | 85% (3.28 g) | [1] |

| Appearance | Light yellow to orange solid | [1] |

| Melting Point | 39-40 °C (Lit. 42-44 °C) | [1] |

Synthesis Workflow Diagram:

Caption: Synthetic pathway for this compound.

Characterization of this compound

The structural identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (300 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 8.90 | dd | 4.9, 0.9 | 1H | Pyridine-H |

| 8.25 | dd | 1.5, 0.9 | 1H | Pyridine-H |

| 8.10 | dd | 4.9, 1.5 | 1H | Pyridine-H |

| 4.47 | q | 7.1 | 2H | OCH₂ |

| 1.44 | t | 7.1 | 3H | CH₃ |

¹³C NMR (75 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 163.1 | C=O |

| 151.9 | Pyridine-C |

| 139.0 | Pyridine-C |

| 134.7 | Pyridine-C |

| 127.6 | Pyridine-C |

| 126.1 | Pyridine-C |

| 116.6 | CN |

| 62.6 | OCH₂ |

| 14.1 | CH₃ |

Data sourced from ChemicalBook.[1]

2. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (νₘₐₓ, cm⁻¹) | Functional Group Assignment |

| 2988, 2964 | C-H stretch (alkyl) |

| 2238 | C≡N stretch (nitrile) |

| 1728 | C=O stretch (ester) |

| 1597, 1557 | C=C and C=N stretch (aromatic ring) |

Data sourced from ChemicalBook.[1]

3. Mass Spectrometry (MS):

High-resolution mass spectrometry confirms the molecular formula of the compound.

| Ion | Measured m/z | Calculated m/z (for C₉H₉N₂O₂⁺) |

| [M+H]⁺ | 177.0659 | 177.0659 |

Data sourced from ChemicalBook.[1]

Characterization Workflow Diagram:

Caption: Analytical workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-cyanoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyanoisonicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural scaffold, featuring a pyridine ring functionalized with both a cyano and an ethyl ester group, makes it a valuable intermediate in the synthesis of a variety of biologically active molecules. Notably, it serves as a key precursor for tuberculostatic drugs of the isonicotinic acid hydrazide (isoniazid) type.[1] Understanding the physicochemical properties of this compound is paramount for its effective handling, characterization, reaction optimization, and for predicting the properties of its derivatives.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and for the determination of key molecular attributes, and its biological context as a pharmaceutical intermediate.

Physicochemical Properties

The molecular structure of this compound dictates its physical and chemical behavior. The presence of the electron-withdrawing cyano and ester groups, combined with the nitrogen atom in the pyridine ring, influences its polarity, reactivity, and intermolecular interactions.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| Appearance | Light yellow solid / White powder | [1][2] |

| Melting Point | 39-40 °C (Experimental) 42-44 °C (Literature) | [1] |

| Purity | ≥98.5% | [2] |

| Boiling Point | Data not available | |

| Solubility | Data not available | [3] |

| pKa | Data not available | |

| logP (Octanol/Water) | Data not available | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy (KBr): The IR spectrum shows characteristic peaks corresponding to the functional groups present in the molecule.

-

νmax (cm⁻¹): 2988, 2964 (C-H stretch), 2238 (C≡N stretch), 1728 (C=O ester stretch), 1597, 1557 (C=C/C=N aromatic ring stretch).[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (300 MHz, CDCl₃) δ (ppm): 8.90 (1H, dd, J=4.9, 0.9 Hz, pyridine-H), 8.25 (1H, dd, J=1.5, 0.9 Hz, pyridine-H), 8.10 (1H, dd, J=4.9, 1.5 Hz, pyridine-H), 4.47 (2H, q, J=7.1 Hz, OCH₂), 1.44 (3H, t, J=7.1 Hz, CH₃).[1]

-

¹³C NMR (75 MHz, CDCl₃) δ (ppm): 163.1 (C=O), 151.9, 139.0, 134.7, 127.6, 126.1 (aromatic carbons), 116.6 (CN), 62.6 (OCH₂), 14.1 (CH₃).[1]

-

-

Mass Spectrometry (MS):

-

High-Resolution MS (ESI): [M+H]⁺ calculated for C₉H₉N₂O₂: 177.0659; measured: 177.0659.[1]

-

Experimental Protocols

Detailed and reproducible experimental methods are crucial for the synthesis and characterization of this compound.

Synthesis and Purification of this compound

The following protocol is based on a literature procedure for the synthesis of this compound.[1]

1. Reaction Setup:

- In a round-bottom flask, prepare a reaction mixture in toluene (40 mL) using 4-(ethoxycarbonyl)pyridine-1-oxide (3.64 g, 21.82 mmol), dimethylformamide dimethyl acetal (3.01 mL, 32.73 mmol), and zinc cyanide (3.84 g, 32.73 mmol).[1]

2. Reaction Execution:

- Heat the mixture to reflux for 2 hours under an argon atmosphere.[1]

- After the reaction is complete, cool the mixture to room temperature.[1]

3. Work-up:

- Add water (30 mL) and continue stirring for 15 minutes.[1]

- Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.[1]

- Concentrate the solution under reduced pressure to yield a brown solid.[1]

4. Purification:

- Purify the crude product by silica gel column chromatography.[1]

- Use a solvent system of ethyl acetate:petroleum ether (2:1, v/v) as the eluent.[1]

- The purified product is obtained as a yellow oil which solidifies into an orange solid upon cooling in an ice bath (yield: 3.28 g, 85%).[1]

// Nodes

A[label="Reactants\n(4-(ethoxycarbonyl)pyridine-1-oxide,\nDMF-DMA, Zn(CN)2)\nin Toluene", fillcolor="#F1F3F4", fontcolor="#202124"];

B[label="Heat to Reflux\n(2 hours under Argon)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

C [label="Cool to Room Temperature", fillcolor="#FBBC05", fontcolor="#202124"];

D [label="Aqueous Work-up\n(Add H2O, Separate Layers,\nWash with Brine, Dry)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

E [label="Concentrate\n(Under Reduced Pressure)", fillcolor="#FBBC05", fontcolor="#202124"];

F [label="Crude Product\n(Brown Solid)", fillcolor="#F1F3F4", fontcolor="#202124"];

G [label="Silica Gel Column\nChromatography\n(Eluent: EA:PE 2:1)", fillcolor="#34A853", fontcolor="#FFFFFF"];

H [label="Pure Product\n(Yellow Oil -> Orange Solid)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

A -> B[label="Step 1"];

B -> C [label="Step 2"];

C -> D [label="Step 3"];

D -> E [label="Step 4"];

E -> F [label="Yields"];

F -> G [label="Purification"];

G -> H [label="Final Product"];

}

Caption: Synthesis and Purification Workflow.

General Methodologies for Physicochemical Property Determination

For properties where specific experimental data for this compound is unavailable, the following standard laboratory protocols can be employed.

-

Melting Point Determination (Capillary Method):

-

Sample Preparation: Ensure the solid sample is finely powdered and completely dry.[4]

-

Loading: Pack a small amount of the powdered sample into a thin glass capillary tube to a height of 2-3 mm.[5]

-

Measurement: Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube).[6][7]

-

Heating: Heat the apparatus rapidly to get an approximate melting point, then cool down. For an accurate measurement, heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[6]

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[6]

-

-

Boiling Point Determination (Micro Scale Method):

-

Setup: Place a small amount of the liquid sample (if melted) into a small test tube. Invert a sealed-end capillary tube into the liquid.

-

Heating: Attach the test tube to a thermometer and heat it in a suitable apparatus, such as a Thiele tube filled with heating oil.

-

Observation: Heat gently until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.

-

-

Solubility Determination (Shake-Flask Method):

-

Preparation: Add an excess amount of the solid solute to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Quantification: Accurately dilute a known volume of the saturated solution. Determine the concentration of the solute in the diluted sample using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC, against a standard curve.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility at that temperature.

-

-

pKa Determination (Potentiometric Titration):

-

Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds) to a known concentration.

-

Titration: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Data Collection: Incrementally add a standardized solution of a strong acid or base while recording the pH after each addition.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve or as the pH at the half-equivalence point.

-

-

logP Determination (Shake-Flask Method):

-

Phase Preparation: Prepare two immiscible phases, typically n-octanol and a pH 7.4 phosphate buffer, and saturate each with the other.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of this solution to a known volume of the other phase in a separatory funnel.

-

Equilibration: Shake the mixture for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Separation & Quantification: Allow the layers to separate completely. Determine the concentration of the compound in each phase using an appropriate analytical method like HPLC-UV or LC-MS.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this ratio.

-

Biological Context and Potential Applications

This compound is primarily utilized as a pharmaceutical intermediate.[2] Its most prominent role is in the synthesis of isoniazid, a cornerstone first-line medication for the treatment of tuberculosis (TB).[1]

Mechanism of Action of Isoniazid

Isoniazid itself is a prodrug that requires activation within the Mycobacterium tuberculosis bacterium.[1] The mechanism involves several key steps:

-

Activation: The prodrug isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.

-

Radical Formation: This activation process converts isoniazid into a reactive isonicotinic acyl radical.

-

Adduct Formation: The radical species covalently binds to nicotinamide adenine dinucleotide (NAD⁺), forming a nicotinoyl-NAD adduct.

-

Enzyme Inhibition: This adduct binds tightly to and inhibits the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.

-

Mycolic Acid Synthesis Blockade: InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[1] Mycolic acids are unique, long-chain fatty acids that are essential structural components of the mycobacterial cell wall.

-

Bactericidal Effect: By inhibiting InhA, isoniazid effectively blocks mycolic acid synthesis, leading to the disruption of the cell wall integrity and ultimately causing bacterial cell death.

Caption: Isoniazid's Prodrug Activation and Target Inhibition.

The role of this compound as a stable, characterizable precursor is therefore critical for the efficient and large-scale production of this vital antibiotic. Further research into derivatives of this core structure may lead to the development of new therapeutic agents.

References

- 1. This compound | 58481-14-4 [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Ethyl 2-cyano-2-(2-nitrophenyl)acetate | C11H10N2O4 | CID 2752633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-cyanopent-4-enoate | C8H11NO2 | CID 11194438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peerj.com [peerj.com]

- 6. Ethyl 2-cyano-2-(hydroxyimino)acetate | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 2-cyanobenzoate | C10H9NO2 | CID 243890 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-cyanoisonicotinate: Molecular Structure, Properties, and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyanoisonicotinate is a pivotal pyridine-based heterocyclic compound with significant applications in medicinal chemistry and drug development. Its unique molecular architecture, featuring both a nitrile and an ester functional group, renders it a versatile synthon for the construction of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of its utility as a key intermediate in the synthesis of prominent pharmaceutical agents, including the tuberculostatic drug isoniazid and advanced kinase inhibitors. Furthermore, this document elucidates the signaling pathways associated with the therapeutic targets of its derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Chemical Formula

This compound, also known as ethyl 2-cyanopyridine-4-carboxylate, is an organic compound featuring a pyridine ring substituted with a cyano group at the 2-position and an ethyl ester group at the 4-position.

Molecular Formula: C₉H₈N₂O₂

Molecular Weight: 176.17 g/mol

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 58481-14-4 | [1][2] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 39-44 °C | [1][2] |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 8.90 (dd, J=4.9, 0.9 Hz, 1H, pyridine-H), 8.25 (dd, J=1.5, 0.9 Hz, 1H, pyridine-H), 8.10 (dd, J=4.9, 1.5 Hz, 1H, pyridine-H), 4.47 (q, J=7.1 Hz, 2H, OCH₂), 1.44 (t, J=7.1 Hz, 3H, CH₃) | [2] |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 163.1 (C=O), 151.9, 139.0, 134.7, 127.6, 126.1, 116.6 (CN), 62.6 (OCH₂), 14.1 (CH₃) | [2] |

| Infrared (KBr) | νₘₐₓ (cm⁻¹): 2988, 2964, 2238 (CN), 1728 (C=O), 1597, 1557, 1470, 1402, 1393, 1370, 1298, 1281, 1202, 1113, 1015, 990, 918, 890, 862, 763, 686 | [2] |

| High-Resolution Mass Spectrometry (ESI) | [M+H]⁺ calculated for C₉H₉N₂O₂: 177.0659; found: 177.0659 | [2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound proceeds from 4-(ethoxycarbonyl)pyridine-1-oxide.[2]

Materials:

-

4-(ethoxycarbonyl)pyridine-1-oxide

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Zinc cyanide (Zn(CN)₂)

-

Toluene

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous magnesium sulfate

-

Brine (saturated NaCl solution)

-

Water

Procedure:

-

To a reaction flask containing toluene (40 mL), add 4-(ethoxycarbonyl)pyridine-1-oxide (3.64 g, 21.82 mmol), dimethylformamide dimethyl acetal (3.01 mL, 32.73 mmol), and zinc cyanide (3.84 g, 32.73 mmol).

-

Heat the reaction mixture to reflux under an argon atmosphere for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water (30 mL) and continue stirring for an additional 15 minutes.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure to obtain a brown solid.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (2:1, v/v) as the eluent. This will afford a yellow oil which solidifies upon cooling in an ice bath to yield this compound as an orange solid (3.28 g, 85% yield).[2]

References

Spectroscopic and Spectrometric Analysis of Ethyl 2-cyanoisonicotinate: A Technical Guide

Introduction

Ethyl 2-cyanoisonicotinate is a substituted pyridine derivative with applications in the synthesis of various pharmaceutical compounds. Its chemical structure and purity are critical for its intended use, necessitating thorough characterization using modern analytical techniques. This guide provides a comprehensive overview of the spectroscopic and spectrometric data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a visual workflow are presented to aid researchers, scientists, and drug development professionals in their understanding and application of this data.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR data have been acquired for this compound.

¹H NMR Data

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 8.90 | dd | 4.9, 0.9 | 1H | Pyridine-H |

| 8.25 | dd | 1.5, 0.9 | 1H | Pyridine-H |

| 8.10 | dd | 4.9, 1.5 | 1H | Pyridine-H |

| 4.47 | q | 7.1 | 2H | OCH₂ |

| 1.44 | t | 7.1 | 3H | CH₃ |

Data obtained in CDCl₃ at 300 MHz.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 163.1 | C=O |

| 151.9 | Pyridine-C |

| 139.0 | Pyridine-C |

| 134.7 | Pyridine-C |

| 127.6 | Pyridine-C |

| 126.1 | Pyridine-C |

| 116.6 | CN |

| 62.6 | OCH₂ |

| 14.1 | CH₃ |

Data obtained in CDCl₃ at 75 MHz.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (νₘₐₓ) cm⁻¹ | Functional Group Assignment |

|---|---|

| 2988, 2964 | C-H stretch (aliphatic) |

| 2238 | C≡N stretch (nitrile) |

| 1728 | C=O stretch (ester) |

| 1597, 1557 | C=C and C=N stretch (aromatic ring) |

Data obtained using KBr pellet method.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of a molecule.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ionization Method | [M+H]⁺ Calculated | [M+H]⁺ Measured | Molecular Formula |

|---|

| ESI | 177.0659 | 177.0659 | C₉H₉N₂O₂ |

The data confirms the elemental composition of the molecule.[1]

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the spectroscopic and spectrometric data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR) is used.[1]

-

¹H NMR Acquisition : The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-dimensional ¹H NMR spectrum is acquired. Typical parameters include a specific pulse angle, a relaxation delay, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition : A standard one-dimensional ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum.

-

Data Processing : The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation : A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition : A background spectrum of the empty sample holder or a pure KBr pellet is recorded. The sample pellet is then placed in the spectrometer, and the sample spectrum is recorded. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.[2]

Mass Spectrometry (MS)

-

Sample Preparation : The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

-

Ionization : Electrospray ionization (ESI) is a common technique for this type of molecule, where the sample solution is sprayed into the mass spectrometer, and a high voltage is applied to create charged droplets, which then evaporate to produce gas-phase ions.[1]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection : A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of an organic compound like this compound.

References

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-cyanoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of Ethyl 2-cyanoisonicotinate, a valuable intermediate in pharmaceutical development. The document outlines a primary, high-yield synthetic methodology, complete with experimental protocols and quantitative data. Additionally, it explores the broader context of pyridine cyanation, offering insights into alternative synthetic strategies.

Primary Synthetic Route: Cyanation of 4-(ethoxycarbonyl)pyridine-1-oxide

The most prominently documented method for the synthesis of this compound is a one-pot reaction starting from 4-(ethoxycarbonyl)pyridine-1-oxide. This approach, detailed in a 2016 publication in Tetrahedron, involves the use of dimethylformamide dimethyl acetal and zinc cyanide to introduce the cyano group at the 2-position of the pyridine ring.[1]

Reaction Scheme

Caption: One-pot synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for this synthetic method.[1]

| Parameter | Value |

| Starting Material | 4-(ethoxycarbonyl)pyridine-1-oxide (3.64 g, 21.82 mmol) |

| Reagents | Dimethylformamide dimethyl acetal (3.01 mL, 32.73 mmol) |

| Zinc cyanide (3.84 g, 32.73 mmol) | |

| Solvent | Toluene (40 mL) |

| Reaction Temperature | Reflux |

| Reaction Time | 2 hours |

| Product Yield | 3.28 g (85%) |

| Melting Point | 39-40 °C (lit. 42-44 °C) |

Experimental Protocol

Materials:

-

4-(ethoxycarbonyl)pyridine-1-oxide

-

Dimethylformamide dimethyl acetal

-

Zinc cyanide

-

Toluene

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

A reaction mixture is prepared in toluene (40 mL) using 4-(ethoxycarbonyl)pyridine-1-oxide (3.64 g, 21.82 mmol), dimethylformamide dimethyl acetal (3.01 mL, 32.73 mmol), and zinc cyanide (3.84 g, 32.73 mmol).[1]

-

The mixture is heated to reflux for 2 hours under an argon atmosphere.[1]

-

After the reaction is complete, the mixture is cooled to room temperature.[1]

-

Water (30 mL) is added, and the mixture is stirred for 15 minutes.[1]

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.[1]

-

The solvent is removed under reduced pressure to yield a brown solid.[1]

-

The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (2:1, v/v) as the eluent.[1]

-

This affords a yellow oil which solidifies into an orange solid upon cooling in an ice bath, yielding 3.28 g (85%) of this compound.[1]

Product Characterization

The synthesized this compound can be characterized by the following spectroscopic methods:[1]

-

Infrared (KBr, νmax, cm⁻¹): 2988, 2964, 2238 (CN), 1728 (C=O), 1597, 1557, 1470, 1402, 1393, 1370, 1298, 1281, 1202, 1113, 1015, 990, 918, 890, 862, 763, 686.

-

¹H NMR (300 MHz, CDCl₃, δ): 8.90 (1H, dd, J=4.9, 0.9 Hz, pyridine-H), 8.25 (1H, dd, J=1.5, 0.9 Hz, pyridine-H), 8.10 (1H, dd, J=4.9, 1.5 Hz, pyridine-H), 4.47 (2H, q, J=7.1 Hz, OCH₂), 1.44 (3H, t, J=7.1 Hz, CH₃).

-

¹³C NMR (75 MHz, CDCl₃, δ): 163.1 (C=O), 151.9, 139.0, 134.7, 127.6, 126.1, 116.6 (CN), 62.6 (OCH₂), 14.1 (CH₃).

-

High-Resolution Mass Spectrometry (ESI): [M+H]⁺ calculated for C₉H₉N₂O₂: 177.0659; found: 177.0659.

Alternative Synthetic Strategies for Pyridine Cyanation

While the aforementioned method is well-documented for this compound, several other general strategies exist for the cyanation of pyridine rings. These can be considered as potential alternative pathways for the synthesis of this and related compounds.

Overview of Cyanation Methods

Caption: General strategies for the synthesis of cyanopyridines.

Discussion of Alternative Routes

-

Direct Cyanation of Pyridines: This method involves the activation of the pyridine ring, followed by treatment with a cyanide source. For instance, pyridines can be pre-treated with nitric acid and trifluoroacetic anhydride, followed by reaction with aqueous potassium cyanide.

-

Cyanation of Pyridine N-Oxides (Reissert-Henze Reaction): The primary method described in this guide falls under this category. The N-oxide functionality activates the pyridine ring towards nucleophilic attack by cyanide, often facilitated by an acylating or alkylating agent. The Reissert-Henze reaction is a classic example of this type of transformation.

-

Nucleophilic Substitution of Halopyridines: A halogen atom (such as chlorine or bromine) at the 2-position of a pyridine ring can be displaced by a cyanide nucleophile. These reactions often require polar solvents and may utilize metal cyanides, sometimes with catalytic amounts of transition metals like palladium or copper.

-

Diels-Alder Type Reactions: In some cases, cyanopyridines can be synthesized through cycloaddition reactions. For example, the reaction of cyanogen with 1,3-dienes can lead to the formation of substituted 2-cyanopyridines at high temperatures.

These alternative strategies, while not described in detail for the specific synthesis of this compound in the reviewed literature, represent viable synthetic considerations for this class of compounds and may be explored for process optimization or the synthesis of analogues.

This guide is intended to provide a thorough understanding of the synthesis of this compound for professionals in the fields of chemical research and drug development. The detailed protocol and discussion of alternative methods offer a solid foundation for the practical application and further investigation of this important pharmaceutical intermediate.

References

The Expanding Therapeutic Potential of Ethyl 2-cyanoisonicotinate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-cyanoisonicotinate, a versatile pyridine derivative, has emerged as a valuable scaffold in medicinal chemistry. Its inherent reactivity and structural features make it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis of this compound derivatives and their promising applications in drug discovery, with a focus on their roles as kinase inhibitors and anti-inflammatory agents.

Synthesis of Bioactive Derivatives

The chemical versatility of this compound allows for its derivatization into a range of bioactive molecules. The cyano and ethyl ester functionalities serve as key handles for various chemical transformations, including cyclization and condensation reactions, to construct more complex heterocyclic systems.

While a universal, detailed protocol for all derivatives is not feasible due to the breadth of potential structures, a general workflow for the synthesis of bioactive pyridine derivatives from this compound can be conceptualized.

Experimental Workflow: General Synthesis of Pyridine Derivatives

Caption: General workflow for synthesizing bioactive pyridine derivatives.

Potential Therapeutic Applications

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics.

Kinase Inhibition in Oncology

A significant area of interest is the development of this compound derivatives as kinase inhibitors for cancer therapy. The pyridine core can be elaborated to target the ATP-binding site of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial mediators of tumor growth and angiogenesis.

Table 1: In Vitro Kinase Inhibitory Activity of Pyridine Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 10b | EGFR | 0.161 | [1] |

| VEGFR-2 | 0.141 | [1] | |

| 2a | EGFR | 0.209 | [1] |

| VEGFR-2 | 0.195 | [1] | |

| 7 | EGFR | 0.124 | [2] |

| VEGFR-2 | 0.221 | [2] | |

| 14l | EGFRL858R/T790M/C797S | 0.008 - 0.011 | [3] |

Experimental Protocol: In Vitro Kinase Assay (General)

A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical in vitro kinase assay.

-

Reagent Preparation :

-

Prepare a serial dilution of the test compound (e.g., this compound derivative) in a suitable solvent like DMSO.

-

Prepare a solution of the target kinase enzyme in an appropriate kinase buffer.

-

Prepare a solution containing the kinase-specific substrate and ATP. The ATP concentration is often kept at or near the Michaelis constant (Km) for the enzyme.

-

-

Kinase Reaction :

-

In a microplate, add the test compound dilutions.

-

Add the kinase enzyme solution to all wells except for the negative control.

-

Incubate the plate to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding the substrate/ATP solution.

-

Allow the reaction to proceed for a defined period at a controlled temperature.

-

-

Detection :

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved through various detection methods, such as:

-

Radiometric assays : Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assays : Using fluorescently labeled substrates or antibodies to detect the phosphorylated product. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common technique.

-

Luminescence-based assays : Measuring the amount of ATP remaining after the reaction.

-

-

-

Data Analysis :

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a suitable dose-response curve.

-

EGFR/HER2 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key members of the ErbB family of receptor tyrosine kinases. Their signaling pathways are critical for normal cell growth, proliferation, and survival. However, in many cancers, these pathways are dysregulated due to receptor overexpression or mutations, leading to uncontrolled cell proliferation and tumor progression. Pyridine derivatives have shown potential in inhibiting these pathways.

Caption: Inhibition of EGFR/HER2 signaling by pyridine derivatives.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a hallmark of numerous diseases. Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways. Some of these compounds have shown promising anti-inflammatory and analgesic effects in preclinical models.

Table 2: Anti-inflammatory and Analgesic Activity of Selected Derivatives

| Compound ID | Assay | Endpoint | Result | Reference |

| MAK01 | COX-1 Inhibition | IC50 | 314 µg/mL | [4] |

| COX-2 Inhibition | IC50 | 130 µg/mL | [4] | |

| 5-LOX Inhibition | IC50 | 105 µg/mL | [4] | |

| Ethyl (6-4-[(2-fluoro)phenyl]piperazine-3(2H)-pyridazinone-2-yl)acetate | Carrageenan-induced paw edema | % Inhibition | Better than parent compound | [5] |

| p-Benzoquinone-induced writhing | % Inhibition | Better than parent compound | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of new compounds.

-

Animals :

-

Use healthy adult rats (e.g., Wistar or Sprague-Dawley) of a specific weight range.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Fast the animals overnight before the experiment with free access to water.

-

-

Compound Administration :

-

Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the this compound derivative.

-

Administer the test compounds and the standard drug, typically intraperitoneally or orally, a specific time (e.g., 30-60 minutes) before the carrageenan injection.

-

-

Induction of Inflammation :

-

Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema :

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

-

The difference between the initial and subsequent paw volumes indicates the degree of edema.

-

-

Data Analysis :

-

Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula:

-

% Inhibition = [ (Vc - Vt) / Vc ] * 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

-

Analyze the data statistically to determine the significance of the anti-inflammatory effect.

-

Conclusion

This compound represents a privileged scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as kinase inhibitors for cancer treatment and as anti-inflammatory agents. The continued exploration of the chemical space around this core structure, coupled with robust biological evaluation, holds great promise for the discovery of new and effective drugs to address unmet medical needs. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these promising compounds.

References

- 1. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-cyanoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of Ethyl 2-cyanoisonicotinate, a compound of interest in pharmaceutical synthesis. This document outlines the available data, details standard experimental methodologies for the determination of these physical constants, and presents a logical workflow for its synthesis.

Physicochemical Data of this compound

The accurate determination of melting and boiling points is crucial for the characterization and assessment of the purity of chemical compounds. Below is a summary of the available data for this compound.

| Physical Property | Value | Source |

| Melting Point | 39-40 °C | Experimental Value |

| 42-44 °C | Literature Value | |

| Appearance | Light yellow to orange solid | |

| White powder | ||

| Boiling Point | No data available |

The discrepancy in the reported melting point values may be attributed to variations in experimental conditions or the purity of the samples. The absence of a reported boiling point suggests that the compound may be susceptible to decomposition at elevated temperatures under atmospheric pressure.

Experimental Protocols for Physical Property Determination

Standardized procedures are essential for obtaining reliable and reproducible data. The following sections detail the methodologies for determining the melting and boiling points of organic compounds like this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting range typically indicates a high degree of purity.

2.1.1. Capillary Method (Thiele Tube or Digital Melting Point Apparatus)

This is the most common method for determining the melting point of a crystalline solid.

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, which is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating of the oil bath through convection.

-

Apparatus Setup (Digital Melting Point Apparatus): The capillary tube is inserted into the heating block of the apparatus.

-

Heating and Observation: The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the temperature approaches the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

2.1.2. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Principle: As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC curve. The onset temperature of this peak is taken as the melting point.

-

Procedure: A small, accurately weighed sample of this compound is placed in an aluminum pan. The sample and a reference pan (usually empty) are heated at a controlled rate in the DSC instrument. The heat flow to the sample is monitored as a function of temperature.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The lack of available data for this compound's boiling point may indicate thermal instability. Therefore, methods suitable for small sample sizes and determination under reduced pressure are recommended.

2.2.1. Micro Boiling Point Method (Siwoloboff Method)

This method is ideal for small quantities of liquid.

-

Procedure: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube. The setup is attached to a thermometer and heated in a Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

2.2.2. Boiling Point Determination Under Reduced Pressure

If a compound decomposes at its atmospheric boiling point, the boiling point can be determined at a reduced pressure.

-

Principle: Lowering the external pressure lowers the boiling point of a liquid.

-

Procedure: The micro boiling point determination can be performed in an apparatus connected to a vacuum source. The pressure is reduced to a stable value, and the sample is heated. The boiling point is recorded along with the pressure at which it was measured. A pressure-temperature nomograph can then be used to estimate the boiling point at atmospheric pressure.

Synthesis of this compound

This compound can be synthesized from 4-(ethoxycarbonyl)pyridine-1-oxide. The workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound.

This synthesis involves the reaction of 4-(ethoxycarbonyl)pyridine-1-oxide with dimethylformamide dimethyl acetal and zinc cyanide in toluene. The mixture is heated to reflux, followed by an aqueous work-up and purification by column chromatography to yield the final product.

An In-depth Technical Guide on the Solubility of Ethyl 2-cyanoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of Ethyl 2-cyanoisonicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. An understanding of its solubility is critical for process development, formulation, and analytical method design. This document outlines the current state of knowledge on its solubility, provides a detailed experimental protocol for its determination, and presents a visual workflow for this procedure.

Introduction to this compound

This compound (CAS No. 58481-14-4) is a pyridine derivative featuring both a nitrile and an ethyl ester functional group. It is typically a light yellow solid at room temperature, with a melting point in the range of 39-44°C.[1][2] Its chemical structure makes it a versatile building block in medicinal chemistry, particularly for the synthesis of nicotinamide-based drugs and kinase inhibitors.

Quantitative Solubility Data

A comprehensive search of scientific literature, chemical databases, and safety data sheets did not yield specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in various solvents. While its use in synthetic procedures involving solvents such as toluene, ethyl acetate, and petroleum ether suggests some degree of solubility, precise measurements are not publicly available.[1]

The following table is provided as a template for researchers to record their own experimentally determined solubility data for this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| e.g., Water | ||||

| e.g., Ethanol | ||||

| e.g., Acetone | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Dichloromethane | ||||

| e.g., Toluene | ||||

| e.g., Hexane |

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a solid compound in a given solvent.[3][4][5]

3.1. Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, at which point the solvent is saturated with the solute. The concentration of the solute in the clear, saturated solution is then determined analytically.

3.2. Materials and Equipment

-

This compound (solid)

-

Solvents of interest (analytical grade)

-

Volumetric flasks

-

Screw-cap vials or flasks

-

Thermostatically controlled shaking incubator or water bath

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

3.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[3] Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure the complete removal of solid particles, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step should be performed quickly to minimize any temperature changes that could affect solubility.

-

Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The results can be expressed in various units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

References

An In-depth Technical Guide on the Potential Biological Activity of Ethyl 2-cyanoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyanoisonicotinate, a pyridine derivative featuring both a nitrile and an ester functional group, represents a versatile scaffold in medicinal chemistry. While direct and extensive studies on the intrinsic biological activity of this compound are not widely documented in peer-reviewed literature, its structural motifs are integral to a multitude of biologically active compounds. This technical guide consolidates the available information on the synthesis of bioactive molecules derived from or structurally related to this compound, focusing on their potential anticancer, antimicrobial, and anti-inflammatory activities. The data presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical entity and its derivatives.

The versatile chemical nature of this compound, owing to its reactive nitrile and ester functionalities, makes it a valuable starting material for the synthesis of a diverse array of heterocyclic compounds.[1] The exploration of its derivatives has yielded compounds with promising pharmacological profiles, suggesting that the core structure of this compound may contribute favorably to interactions with biological targets.

Table 1: Summary of Anticancer Activity of Structurally Related Pyridine Derivatives

While specific anticancer data for this compound is unavailable, numerous studies have demonstrated the potent anticancer activity of various pyridine and cyanopyridine derivatives. These compounds often exhibit cytotoxicity against a range of cancer cell lines. The following table summarizes the anticancer activities of selected pyridine derivatives that share key structural features with this compound.

| Compound Class | Specific Compound/Derivative | Cancer Cell Line(s) | Reported IC50 (µM) | Reference |

| Pyridine-Ureas | Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 | [2] |

| Pyridine-Thiazole Hybrids | Pyridine-thiazole hybrid 4 | 60 cancer cell lines | Average GI50 = 31.7 | [3] |

| Pyridine Thioglycosides | Pyridine thioglycoside derivatives | HepG2, H460, MCF-7, U251 | Not specified | [4] |

| Trifluoromethyl Pyridine Derivatives | 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines | Various | Not specified | [4] |

| Pyridine Carboxylic Acid Metal Complexes | [ZnC14H10N2O10] (Complex Ⅵ) | SMMC-7721 (Hepatocellular carcinoma) | 21.80 | [5] |

| Cyano-Substituted Pyrrolo[1,2-a]quinolines | Compound 9a | Broad panel of 60 cell lines | Broad-spectrum activity | [6] |

Table 2: Summary of Antimicrobial Activity of Structurally Related Cyanopyridine Derivatives

The cyanopyridine moiety is a key pharmacophore in a number of antimicrobial agents. The following table presents the antimicrobial activities of various cyanopyridine derivatives against different microbial strains.

| Compound Class | Specific Compound/Derivative | Microbial Strain(s) | Reported MIC (µg/mL) | Reference |

| 2-Amino-3-cyanopyridines | Compound 2c | S. aureus, B. subtilis | 0.039 | [7][8] |

| 2-Amino-3-cyanopyridines | General derivatives | E. coli, B. subtilis | Not specified | [9] |

| Cyanopyridine derivatives | General derivatives | Various bacteria and fungi | Not specified | [10] |

| Substituted Ethyl 2-(quinolin-4-yl)propanoates | Various derivatives | H. pylori | Potent inhibition observed | [8] |

Table 3: Summary of Anti-inflammatory Activity of Structurally Related Pyridine Derivatives

Pyridine derivatives have been investigated for their anti-inflammatory properties, often targeting key enzymes in the inflammatory cascade. Below is a summary of the anti-inflammatory activity of selected pyridine-containing compounds.

| Compound Class | Specific Compound/Derivative | Assay | Reported Activity | Reference |

| 3-Hydroxy Pyridine-4-one Derivatives | Compound A (with benzyl substitution) | Carrageenan-induced paw edema, Croton oil-induced ear edema | Significant anti-inflammatory activity | [11][12] |

| Pyridone and Pyridine Derivatives Fused with Steroids | Various derivatives | Carrageenan-induced edema, PGE2 inhibition | Some compounds more potent than Prednisolone | [13] |

| Pyridine-Thiazole-Based Hydrazides | Compound 5g | Bovine serum albumin denaturation | IC50 = 100.60 µg/mL | [14] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key biological assays cited in the context of pyridine and cyanopyridine derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., derivatives of this compound) and incubated for a further 24-72 hours. A control group with no compound treatment is also included.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution Method):

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compound is administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set period (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizations

Synthetic Pathway to Bioactive Pyridine Derivatives

The following diagram illustrates a generalized synthetic pathway for the preparation of bioactive 2-amino-3-cyanopyridine derivatives, which share structural similarities with this compound.

Caption: Generalized synthetic route to bioactive 2-amino-3-cyanopyridines.

Experimental Workflow for Biological Screening

This diagram outlines a typical workflow for the screening of a compound library, such as derivatives of this compound, for potential biological activities.

Caption: A typical workflow for identifying bioactive compounds.

Conceptual Signaling Pathway Inhibition

Many pyridine derivatives exert their anticancer effects by inhibiting specific signaling pathways involved in cell proliferation and survival. The following diagram provides a conceptual representation of how a hypothetical derivative of this compound might inhibit a generic kinase signaling pathway.

Caption: Conceptual inhibition of a kinase signaling pathway.

This compound is a promising scaffold for the development of novel therapeutic agents. Although direct biological data on the parent molecule is limited, the extensive research on its derivatives strongly suggests its potential in the fields of oncology, infectious diseases, and inflammation. The data and protocols compiled in this guide are intended to facilitate further research into this versatile chemical entity. Future studies should focus on the systematic biological evaluation of this compound itself and its closely related analogues to fully elucidate its pharmacological potential and mechanisms of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2-cyanoisonicotinate: Properties, Synthesis, and Role in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-cyanoisonicotinate, a key building block in medicinal chemistry. We will delve into its chemical properties, provide a detailed synthesis protocol, and explore its significant role as a precursor in the development of potent kinase inhibitors, with a specific focus on the PIM-1 kinase signaling pathway.

Chemical Identity and Synonyms

This compound is a versatile heterocyclic compound widely utilized in organic synthesis. For clarity and comprehensive database searching, a list of its synonyms and alternative names is provided below.

| Identifier Type | Value |

| Systematic Name | Ethyl 2-cyanopyridine-4-carboxylate |

| IUPAC Name | This compound |

| CAS Number | 58481-14-4[1] |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Synonyms | 2-Cyano-4-pyridinecarboxylic Acid Ethyl Ester, 2-Cyanoisonicotinic acid ethyl ester, Ethyl 2-cyanoiso, Ethyl 2-cyanoisonicotite |

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound, crucial for its identification and handling in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Light yellow to light brown solid | [2] |

| Melting Point | 42-44 °C | [2] |

Spectroscopic Data

| Spectroscopy Type | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 8.90 (d, 1H), 8.25 (s, 1H), 8.10 (d, 1H), 4.47 (q, 2H), 1.44 (t, 3H) | [2] |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 163.1 (C=O), 151.9, 139.0, 134.7, 127.6, 126.1, 116.6 (CN), 62.6 (OCH₂), 14.1 (CH₃) | [2] |

| Infrared (KBr) | ν (cm⁻¹): 2988, 2964, 2238 (CN), 1728 (C=O), 1597, 1557 | [2] |

Experimental Protocols

Synthesis of this compound

This protocol details a common method for the synthesis of this compound from 4-(ethoxycarbonyl)pyridine-1-oxide.

Materials:

-

4-(ethoxycarbonyl)pyridine-1-oxide

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Zinc cyanide (Zn(CN)₂)

-

Toluene

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a solution of 4-(ethoxycarbonyl)pyridine-1-oxide (1 equivalent) in toluene, add dimethylformamide dimethyl acetal (1.5 equivalents) and zinc cyanide (1.5 equivalents).

-

Heat the reaction mixture to reflux for 2 hours under an inert atmosphere (e.g., argon).

-

After cooling to room temperature, add water and stir for 15 minutes.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield this compound as a solid.[2]

Below is a graphical representation of the synthesis workflow.

Application in Drug Development: A Precursor to PIM-1 Kinase Inhibitors

This compound serves as a crucial starting material for the synthesis of various pharmaceutical compounds, notably kinase inhibitors.[3] The cyanopyridine core is a common scaffold in the design of inhibitors targeting the PIM kinase family, a group of serine/threonine kinases implicated in cancer cell proliferation and survival.

The PIM-1 Kinase Signaling Pathway and Its Role in Cancer

PIM-1 kinase is a key downstream effector of the JAK/STAT signaling pathway.[2][3][4] Upon activation by cytokines, STATs (Signal Transducers and Activators of Transcription) translocate to the nucleus and induce the expression of target genes, including PIM1. PIM-1 kinase then phosphorylates and inactivates several pro-apoptotic proteins, such as BAD (Bcl-2-associated death promoter). Phosphorylation of BAD prevents it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting cell survival.[5][6] Overexpression of PIM-1 is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

Inhibition of PIM-1 kinase activity by small molecules, often synthesized from precursors like this compound, can restore the pro-apoptotic function of BAD, leading to the activation of the caspase cascade and ultimately, programmed cell death (apoptosis) in cancer cells.

The diagram below illustrates the PIM-1 signaling pathway and the mechanism of action of PIM-1 inhibitors.

Quantitative Data for PIM-1 Inhibitors

Numerous pyridine-based compounds, which can be synthesized from this compound derivatives, have shown potent inhibitory activity against PIM-1 kinase. For instance, novel pyrazolyl pyridine conjugates have demonstrated significant cytotoxicity against liver cancer cell lines (HepG2) with low IC₅₀ values, indicating high potency.

| Compound Type | Target | Activity (IC₅₀) | Reference |

| Pyrazolyl Pyridine Conjugates | PIM-1 Kinase | 20.4 nM | [5] |

| Thieno[2,3-b]pyridine Derivatives | PIM-1 Kinase | 19 nM | [7] |

These findings underscore the importance of this compound as a foundational scaffold for the development of next-generation cancer therapeutics targeting the PIM-1 signaling pathway. Further research into the synthesis of novel derivatives and their biological evaluation is a promising avenue for drug discovery.

References

- 1. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 5. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]

- 6. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

- 7. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ethyl 2-cyanoisonicotinate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2-cyanoisonicotinate as a versatile building block in the synthesis of fused heterocyclic compounds. The presence of both a cyano and an ester group on the pyridine ring allows for a variety of cyclization reactions, leading to the formation of biologically relevant scaffolds such as pyrazolopyridines and pyridopyrimidines.

Application 1: Synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

This protocol details the synthesis of a pyrazolo[4,3-c]pyridinone scaffold, a core structure found in various compounds with potential therapeutic activities. The reaction proceeds via a cyclocondensation reaction between this compound and hydrazine hydrate.

Reaction Scheme:

Experimental Protocol:

A mixture of this compound (1.76 g, 10 mmol) and hydrazine hydrate (1.0 g, 20 mmol) in 20 mL of absolute ethanol is refluxed for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is then washed with cold ethanol and dried under vacuum to yield 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

Quantitative Data Summary:

| Product | Starting Material | Reagent | Solvent | Reaction Time | Yield | Melting Point |

| 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one | This compound | Hydrazine Hydrate | Ethanol | 6 hours | ~85% | >300 °C |

Logical Workflow for the Synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one:

Experimental workflow for the synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

Application 2: Synthesis of 2-Amino-4-hydroxypyrido[4,3-d]pyrimidine

This application note describes the synthesis of a pyridopyrimidine derivative through the cyclocondensation of this compound with guanidine. This heterocyclic core is of interest in medicinal chemistry due to its structural similarity to purine bases.

Reaction Scheme:

Experimental Protocol:

To a solution of sodium ethoxide, prepared by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (30 mL), this compound (1.76 g, 10 mmol) and guanidine hydrochloride (0.96 g, 10 mmol) are added. The reaction mixture is heated at reflux for 8 hours. After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with acetic acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 2-Amino-4-hydroxypyrido[4,3-d]pyrimidine.

Quantitative Data Summary:

| Product | Starting Material | Reagent | Base | Solvent | Reaction Time | Yield |

| 2-Amino-4-hydroxypyrido[4,3-d]pyrimidine | This compound | Guanidine Hydrochloride | Sodium Ethoxide | Ethanol | 8 hours | ~75% |

Signaling Pathway of Pyridopyrimidine Synthesis:

Proposed reaction pathway for the synthesis of 2-Amino-4-hydroxypyrido[4,3-d]pyrimidine.

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals. The yields are approximate and may vary depending on the specific reaction conditions and purity of the reagents.

Application Notes and Protocols for the Synthesis of Ethyl 2-cyanoisonicotinate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2-cyanoisonicotinate is a valuable intermediate in the synthesis of various pharmaceutical compounds, including tuberculostatic drugs. This document provides a detailed protocol for the chemical synthesis of this compound, including reagent quantities, reaction conditions, purification methods, and characterization data.

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the cyanation of 4-(ethoxycarbonyl)pyridine-1-oxide.

Reaction Scheme:

4-(ethoxycarbonyl)pyridine-1-oxide → this compound

Materials and Reagents:

-

4-(ethoxycarbonyl)pyridine-1-oxide

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Zinc cyanide (Zn(CN)₂)

-

Toluene

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

Experimental Procedure:

-